Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)

1,4-Dibromo-2-iodobenzene structure
1,4-Dibromo-2-iodobenzene structure
Nome do Produto:1,4-Dibromo-2-iodobenzene
N.o CAS:89284-52-6
MF:C6H3Br2I
MW:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348

1,4-Dibromo-2-iodobenzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1,4-Dibromo-2-iodobenzene
    • 1,4-DI BROMO-2-IODO BEZENE
    • Benzene,1,4-dibromo-2-iodo-
    • 1,4-Dibrom-2-jod-benzol
    • 1,4-dibromo-2-iodo-benzene
    • 2,5-Dibromjodbenzol
    • 2,5-Dibromoiodobenzene
    • Benzene,1,4-dibromo-2-iodo
    • Benzene, 1,4-dibromo-2-iodo-
    • VLRYPRKTXDPVNN-UHFFFAOYSA-N
    • 4746AC
    • AS03564
    • SY047879
    • ST2408476
    • D4906
    • A20826
    • Z2238508602
    • 1,4-Dibromo-2-iodobenzene (ACI)
    • 2-Iodo-1,4-dibromobenzene
    • MDL: MFCD07778993
    • Inchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
    • Chave InChI: VLRYPRKTXDPVNN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(I)C(Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 359.76500
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 97.1
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Ponto de Fusão: 39.0 to 43.0 deg-C
  • Ponto de ebulição: 180°C/25mmHg(lit.)
  • PSA: 0.00000
  • LogP: 3.81620

1,4-Dibromo-2-iodobenzene Informações de segurança

1,4-Dibromo-2-iodobenzene Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,4-Dibromo-2-iodobenzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM255614-5g
1,4-Dibromo-2-iodobenzene
89284-52-6 95%
5g
$122 2022-05-27
Chemenu
CM255614-100g
1,4-Dibromo-2-iodobenzene
89284-52-6 95%
100g
$898 2022-05-27
Enamine
EN300-247954-0.05g
1,4-dibromo-2-iodobenzene
89284-52-6 95%
0.05g
$19.0 2024-06-19
TRC
D422828-100mg
1,4-Dibromo-2-iodobenzene
89284-52-6
100mg
$ 85.00 2022-10-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-LG558-1g
1,4-Dibromo-2-iodobenzene
89284-52-6 98%
1g
60.0CNY 2021-08-04
Alichem
A013032520-500mg
2,5-Dibromoiodobenzene
89284-52-6 97%
500mg
$831.30 2023-08-31
Chemenu
CM255614-10g
1,4-Dibromo-2-iodobenzene
89284-52-6 95%
10g
$204 2021-06-16
Chemenu
CM255614-5g
1,4-Dibromo-2-iodobenzene
89284-52-6 95%
5g
$122 2021-06-16
AK Scientific
4746AC-10g
1,4-Dibromo-2-iodobenzene
89284-52-6 98% (GC)
10g
$206 2022-10-31
Enamine
EN300-247954-0.25g
1,4-dibromo-2-iodobenzene
89284-52-6 95%
0.25g
$19.0 2024-06-19

1,4-Dibromo-2-iodobenzene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ;  0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt
Referência
Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s
Sen, Choong Ping; Valiyaveettil, Suresh, Journal of Polymer Science, 2016, 54(22), 3652-3662

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ;  rt
Referência
Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains
Wan, Liying; Li, Peijie; Yi, Fan, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.5 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Referência
Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes
Uchiyama, Masanobu; Kobayashi, Yuri; Furuyama, Taniyuki; Nakamura, Shinji; Kajihara, Yumiko; et al, Journal of the American Chemical Society, 2008, 130(2), 472-480

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  cooled; 20 min, cooled
Referência
Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages
Siddique, Rashid G.; Arachchige, Kasun S. A.; Al-Fayaad, Hydar A.; Thoburn, John D.; McMurtrie, John C. ; et al, Angewandte Chemie, 2022, 61(7),

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Referência
A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation
Kubo, Y.; Ikeda, M.; Sugasaki, A.; Takeuchi, M.; Shinkai, S., Tetrahedron Letters, 2001, 42(42), 7435-7438

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ;  rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ;  1 h, -40 °C
1.3 Reagents: Iodine ;  1 h, -40 °C
Referência
Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor
Feng, Yuxuan; Yukioka, Taro; Matsuyama, Mei; Mori, Atsunori ; Okano, Kentaro, Organic Letters, 2023, 25(17), 3013-3017

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ;  < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  < 10 °C; 0 °C → rt; 12 h, rt
Referência
Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles
Jensen, Thomas; Pedersen, Henrik; Bang-Andersen, Benny; Madsen, Robert; Joergensen, Morten, Angewandte Chemie, 2008, 47(5), 888-890

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ;  -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  -20 °C
Referência
Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN)
Lulinski, Sergiusz; Serwatowski, Janusz; Szczerbinska, Magdalena, European Journal of Organic Chemistry, 2008, (10), 1797-1801

Synthetic Routes 9

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Referência
Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister
Bannwart, Linda Maria; Muentener, Thomas; Rickhaus, Michel; Jundt, Lukas; Haeussinger, Daniel; et al, Chemistry - A European Journal, 2021, 27(20), 6295-6307

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 5 - 10 °C
Referência
Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants
Xu, Bubin; Lu, Meng; Kang, Jeonghee; Wang, Degang; Brown, John; et al, Chemistry of Materials, 2005, 17(11), 2841-2851

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 °C; 6 h, 0 °C → rt
Referência
Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications
Arun Kumar, Gunasekaran; Chandramohan, Ayyavu; Gomathi Priya, Ponnaiah; Alagar, Muthukaruppan, Polymer International, 2020, 69(4), 429-438

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  6 h, 0 °C → rt
Referência
Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications
Arun Kumar, G.; Gomathi Priya, P.; Alagar, M., New Journal of Chemistry, 2018, 42(8), 5767-5773

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ;  0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  rt; 1 h, rt
Referência
Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s
Karastatiris, Panayiotis; Mikroyannidis, John A.; Spiliopoulos, Ioakim K.; Kulkarni, Abhishek P.; Jenekhe, Samson A., Macromolecules, 2004, 37(21), 867-7878

1,4-Dibromo-2-iodobenzene Raw materials

1,4-Dibromo-2-iodobenzene Preparation Products

1,4-Dibromo-2-iodobenzene Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene
A20826
Pureza:99%
Quantidade:100g
Preço ($):244.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE
sfd8113
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito